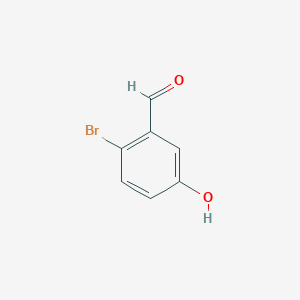

2-Bromo-5-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRQAWQJSSKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049265 | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-80-0, 1761-61-1 | |

| Record name | 2-Bromo-5-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-hydroxybenzaldehyde physical and chemical properties

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No. 2973-80-0). It includes detailed experimental protocols for its synthesis, an analysis of its reactivity, and its applications as a key intermediate in pharmaceutical research.

Chemical Identity and Structure

This compound is an aromatic halogenated aldehyde.[1] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1, a bromine atom (-Br) at position 2, and a hydroxyl group (-OH) at position 5.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2973-80-0[3][4] |

| Molecular Formula | C₇H₅BrO₂[3][4] |

| Molecular Weight | 201.02 g/mol [3][4] |

| InChI | 1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H[2][4] |

| InChIKey | SCRQAWQJSSKCFN-UHFFFAOYSA-N[1][4] |

| SMILES | C1=CC(=C(C=C1O)C=O)Br[2] |

| Synonyms | 4-Bromo-3-formylphenol, 5-Hydroxy-2-bromobenzaldehyde, Crisaborole Impurity 32[2][3] |

Physical and Chemical Properties

This compound is a pale grey or white to light brown solid at room temperature.[3][5][6] A comprehensive summary of its physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Physical State | Solid, Crystalline Powder | [3][7] |

| Appearance | White to Gray to Brown | [3][6] |

| Melting Point | 130-135 °C / 132-136 °C | [3][4][6] |

| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [3][8] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.67 ± 0.18 (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Methanol | [3][6] |

| Flash Point | 127.2 °C | |

| Vapor Pressure | 0.00151 mmHg at 25°C | |

| Storage Conditions | Room temperature; Inert atmosphere (2-8°C); Cool, dark place (<15°C) | [3][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Reference |

| ¹H NMR | Spectrum available, chemical shifts reported in CDCl₃: δ 10.30 (s, CHO), 7.50 (d, J=8.7 Hz, Aryl-CH)[1] |

| ¹³C NMR | Spectrum available[2] |

| Infrared (IR) | FTIR spectrum from KBr wafer available[2] |

| Mass Spectrometry | GC-MS data available[3] |

Synthesis and Experimental Protocols

There are two primary synthetic routes for preparing this compound. The choice of method may depend on the availability of starting materials versus the desired yield.[1]

Route 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108)

This method involves the direct electrophilic bromination of 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups on the aromatic ring direct the substitution pattern.[1]

Experimental Protocol:

-

Suspension: Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.

-

Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.

-

Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise via the addition funnel. Control the addition rate to maintain the internal reaction temperature between 35-38 °C.

-

Reaction: Stir the reaction mixture overnight at 35 °C after the addition is complete.

-

Work-up: Cool the mixture to -5 to 0 °C over two hours and continue stirring for an additional hour.

-

Isolation: Collect the precipitated solid by filtration and wash the filter cake with a cold ( -5 to 0 °C) 1:1 mixture of n-heptane/dichloromethane (400 mL).

-

Drying: Dry the resulting gray solid under vacuum at room temperature. The typical yield is around 63%.

Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466)

An alternative, higher-yielding route involves the demethylation of the corresponding methoxy-substituted precursor.[1]

Experimental Protocol:

-

Initial Mixture: To a solution of 2-bromo-5-methoxybenzaldehyde (2000.0 mg, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.

-

Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.

-

Quenching: Quench the reaction by adding water (10 mL) at 0 °C.

-

Extraction: Extract the product with ethyl acetate (50 mL).

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying & Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (petroleum ether) to afford the final product. This method can achieve a yield of approximately 90.9%.[1]

Caption: Comparative workflow of the two primary synthetic routes.

Reactivity and Applications in Drug Development

This compound is a valuable reactant used in the synthesis of numerous pharmaceutical agents and biologically active molecules.[3] Its utility stems from the reactivity of its three functional groups, which can be selectively modified to build more complex molecular architectures.

It serves as a key intermediate for:

-

PDE4 Inhibitors: Used in the treatment of inflammatory conditions.[3][8]

-

Bcl-XL Inhibitors: Investigated as potential anti-cancer agents.[3][8]

-

Prostate Cancer Cell Growth Inhibitors: A target for oncology drug development.[3][8]

-

Anti-inflammatory Agents: A broad category of therapeutic compounds.[3][8]

Caption: Role as a foundational block in pharmaceutical synthesis.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life).[2]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and suitable protective clothing. Ensure adequate ventilation or use respiratory protection.

-

Fire Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Storage Class: Combustible Solid.[4]

Conclusion

This compound is a well-characterized compound with significant applications in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols make it a reliable and crucial intermediate for drug discovery and development professionals. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2973-80-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 2973-80-0 | Benchchem [benchchem.com]

- 6. This compound 2973-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 8. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Bromo-5-hydroxybenzaldehyde. A critical intermediate in the synthesis of various pharmaceutical agents, this compound's unique structural features make it a molecule of significant interest in medicinal chemistry and drug development. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of its synthetic workflow and relevant biological signaling pathways.

Introduction

This compound, a halogenated aromatic aldehyde, serves as a key building block in organic synthesis. Its structure, featuring a benzaldehyde (B42025) core with bromine and hydroxyl substituents, imparts specific reactivity that is leveraged in the creation of more complex molecules. Notably, it is a crucial precursor in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis, and is also utilized in the development of Bcl-XL inhibitors for potential anticancer therapies.[1] Understanding the precise molecular architecture and chemical behavior of this compound is paramount for its efficient application in pharmaceutical research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and a hydroxyl group at position 5.

IUPAC Name: this compound[1] CAS Number: 2973-80-0[2] Molecular Formula: C₇H₅BrO₂[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 201.02 g/mol | [2] |

| Appearance | Pale grey to white or yellow-brown solid/powder | [3] |

| Melting Point | 130-135 °C | [2] |

| Boiling Point | 286.7 °C at 760 mmHg | |

| Density | 1.737 g/cm³ | |

| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate. |

Synthesis of this compound

The primary synthetic route to this compound is the regioselective bromination of 3-hydroxybenzaldehyde (B18108). The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director, guiding the electrophilic substitution of bromine to the desired position.

Experimental Protocol: Bromination of 3-hydroxybenzaldehyde

This protocol is adapted from established synthetic procedures.

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-heptane

-

5 L four-necked, round-bottomed flask

-

Overhead stirrer

-

Temperature probe

-

Dosing funnel

-

Condenser tube

-

Brinell funnel

Procedure:

-

Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in the 5 L flask.

-

Heat the mixture to 35-40 °C with stirring until the raw material is completely dissolved.

-

Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise via the dosing funnel, maintaining the reaction temperature between 35-38 °C.

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.

-

Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.

-

Collect the precipitated solid by filtration through a Brinell funnel.

-

Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

-

Dry the resulting solid under vacuum at room temperature.

Expected Yield: Approximately 124.3 g (63%).

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic Workflow for this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H | 10.1 | s | - | CHO | [3] |

| ¹H | 9.7 | s | - | OH | [3] |

| ¹H | 7.4 | d | 8.7 | CH-aryl | [3] |

| ¹H | 7.2 | d | 3.0 | CH-aryl | [3] |

| ¹H | 6.9 | dd | 8.7, 3.0 | CH-aryl | [3] |

| ¹³C | 191.4 | - | - | C=O | [3] |

| ¹³C | 157.1 | - | - | C-OH | [3] |

| ¹³C | 134.0 | - | - | C-aryl | [3] |

| ¹³C | 133.3 | - | - | C-aryl | [3] |

| ¹³C | 123.1 | - | - | C-aryl | [3] |

| ¹³C | 115.3 | - | - | C-Br | [3] |

| ¹³C | 114.9 | - | - | C-aryl | [3] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3331 | medium | O-H stretch | [3] |

| 1684 | strong | C=O stretch (aldehyde) | [3] |

| 1595, 1480 | strong | C=C stretch (aromatic) | [3] |

| 1170 | medium | C-O stretch | [3] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 201.[3] The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion.

X-ray Crystallography

A single-crystal X-ray diffraction study of this compound has been reported (CCDC Number: 143256).[1] The crystal structure reveals that the molecules form zigzag chains through intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, with an O···O distance of 2.804(4) Å.[3] The aldehyde group is slightly twisted out of the plane of the benzene ring.[3]

Table 4: Selected Bond Lengths and Angles for this compound (Note: This data would be populated from the CCDC database entry 143256)

| Bond | Length (Å) | Angle | Angle (°) |

| C-Br | Data from CCDC | C1-C2-C3 | Data from CCDC |

| C=O | Data from CCDC | C2-C1-C7 | Data from CCDC |

| C-O(H) | Data from CCDC | C1-C7-O1 | Data from CCDC |

Applications in Drug Development and Relevant Signaling Pathways

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules that target key signaling pathways in various diseases.

Inhibition of Phosphodiesterase 4 (PDE4) and the cAMP Signaling Pathway

This compound is a key starting material for the synthesis of Crisaborole, a non-steroidal topical treatment for atopic dermatitis. Crisaborole functions as a selective inhibitor of phosphodiesterase 4 (PDE4).

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells. By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.

Diagram 2: The cAMP Signaling Pathway and the Role of PDE4 Inhibition

Caption: The cAMP Signaling Pathway and PDE4 Inhibition.

Targeting the Bcl-XL Anti-Apoptotic Pathway

This compound is also employed in the synthesis of inhibitors of B-cell lymphoma-extra large (Bcl-XL), a key anti-apoptotic protein. Overexpression of Bcl-XL is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.

Mechanism of Action: Bcl-XL prevents apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like Bax and Bak, thereby inhibiting the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. Small molecule inhibitors designed from intermediates like this compound can disrupt the function of Bcl-XL, promoting apoptosis in cancer cells.

Diagram 3: The Intrinsic Apoptosis Pathway and Bcl-XL Inhibition

Caption: The Intrinsic Apoptosis Pathway and Bcl-XL Inhibition.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry and drug development. Its well-defined molecular structure and reactivity provide a versatile platform for the synthesis of targeted therapeutics. This technical guide has summarized the key structural, physical, and spectroscopic properties of this compound, provided a detailed synthetic protocol, and contextualized its use in the development of inhibitors for the PDE4 and Bcl-XL signaling pathways. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and scientists working in this area.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0). This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development.

While a complete, experimentally verified set of ¹H and ¹³C NMR data from a single source is not publicly available, this guide compiles and analyzes the most reliable partial experimental data and supplements it with predicted values to offer a comprehensive spectral overview.

Data Presentation

The following tables summarize the available and predicted NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Source |

| 10.30 | s | - | Aldehyde (-CHO) | CDCl₃ | Partial Experimental Data |

| ~9.58 | s (broad) | - | Hydroxyl (-OH) | CDCl₃/DMSO-d₆ | Partial and Ambiguous Experimental Data |

| ~7.81 | d | ~3.0 | H-6 | CDCl₃/DMSO-d₆ | Inferred and Predicted Data |

| ~7.50 | d | 8.7 | H-3 | CDCl₃ | Partial Experimental Data |

| ~7.10 | dd | 8.7, ~3.0 | H-4 | CDCl₃ | Inferred and Predicted Data |

Note: The ¹H NMR data for the aromatic region is based on a combination of partial experimental findings and spectral prediction due to ambiguities in available public data. The hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Source |

| 191.5 | C-7 (-CHO) | CDCl₃ | Predicted |

| 155.0 | C-5 (-COH) | CDCl₃ | Predicted |

| 138.5 | C-3 | CDCl₃ | Predicted |

| 125.0 | C-1 | CDCl₃ | Predicted |

| 124.5 | C-6 | CDCl₃ | Predicted |

| 116.0 | C-4 | CDCl₃ | Predicted |

| 112.0 | C-2 (-CBr) | CDCl₃ | Predicted |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: The compound is soluble in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is a common choice for initial analysis.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

2.2. NMR Spectrometer Parameters

-

Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationship for spectral assignment.

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-hydroxybenzaldehyde (B121625) (C₇H₅BrO₂) is a valuable biochemical reagent and a versatile intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and cell growth inhibitors.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. A thorough analytical characterization is crucial for confirming its identity, purity, and structural integrity in research and drug development settings. This technical guide provides an in-depth overview of the analysis of this compound using two primary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.

Experimental Protocol: KBr Pellet Method

A common and effective method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.[3][4]

-

Sample Preparation: A small amount of the compound (approximately 1-2 mg) is ground together with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The concentration of the sample in KBr should be between 0.2% and 1%.[5]

-

Pellet Formation: The resulting fine powder is transferred to a pellet-pressing die. A pressure of approximately 20,000 prf is applied for several minutes to form a thin, transparent, or translucent pellet.[5]

-

Background Spectrum: A background spectrum of the empty spectrometer sample holder is recorded to account for atmospheric CO₂ and water vapor.[6]

-

Sample Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 45-100) are often accumulated to improve the signal-to-noise ratio, with a resolution of 4 or 8 cm⁻¹.[6]

FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct functional groups. The key quantitative data is summarized below.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3331 | Medium (broad) | O-H stretch (phenolic)[4] |

| ~2830 & ~2720 | Medium | C-H stretch (aldehyde, Fermi resonance)[7] |

| 1684 | Strong | C=O stretch (aromatic aldehyde)[4] |

| 1595, 1480 | Strong | C=C stretch (aromatic ring)[4] |

| 1305 | Strong | In-plane O-H bend / C-O stretch coupling |

| 1170 | Medium | C-O stretch (phenolic)[4] |

| ~800-600 | Medium-Strong | C-H out-of-plane bend (aromatic substitution) |

| ~600-500 | Medium | C-Br stretch |

Note: The C=O stretching frequency at 1684 cm⁻¹ is lower than that of a typical aliphatic aldehyde (1740-1720 cm⁻¹) due to the conjugation with the aromatic ring, which imparts more single-bond character to the carbonyl group.[7][8] The broad O-H band around 3331 cm⁻¹ is indicative of intermolecular hydrogen bonding.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.

Experimental Protocol: GC-MS

The following protocol is adapted from standard methods for the analysis of phenolic compounds.[9]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.[2][9]

-

Gas Chromatography (GC):

-

Injection: 1 µL of the sample solution is injected into the GC, typically in splitless mode to maximize sensitivity.[9]

-

Injector Temperature: 275 °C.[9]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

-

Column: A low-polarity column, such as a TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane phase), is suitable.[9]

-

Oven Program: An initial temperature of 60 °C held for 5 minutes, followed by a ramp of 8 °C/min to 300 °C, which is then held for 10 minutes.[9]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Transfer Line Temperature: 300 °C.[9]

-

Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-450) to detect the molecular ion and its fragments.

-

Mass Spectrometry Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation

The mass spectrum provides the molecular weight and fragmentation data. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), all bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 2: Key Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Ion/Fragment | Description |

|---|---|---|

| 200 / 202 | [M]⁺• | Molecular Ion[4] |

| 199 / 201 | [M-H]⁺ | Loss of a hydrogen atom[10] |

| 171 / 173 | [M-CHO]⁺ | Loss of the formyl group (CHO)[10] |

| 121 | [M-Br]⁺ | Loss of a bromine radical |

| 93 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide |

| 200.95 | [M+H]⁺ | Predicted protonated molecule (ESI)[11] |

| 222.94 | [M+Na]⁺ | Predicted sodium adduct (ESI)[11] |

| 198.94 | [M-H]⁻ | Predicted deprotonated molecule (ESI)[11] |

Note: The data for [M]⁺• is from Electron Ionization (EI) experiments. The predicted adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻) are typically observed with soft ionization techniques like Electrospray Ionization (ESI).

Proposed Fragmentation Pathway (EI)

Under electron ionization, the molecular ion undergoes fragmentation, providing structural clues.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. FT-IR confirms the presence of the key hydroxyl, aldehyde, and aromatic functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight (201.02 g/mol ) and reveals a predictable fragmentation pattern consistent with the compound's structure, including the characteristic isotopic signature of bromine.[1][3] These analytical techniques are indispensable for verifying the identity and purity of this important chemical intermediate in scientific research and pharmaceutical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C7H5BrO2) [pubchemlite.lcsb.uni.lu]

Unveiling the Solid-State Architecture of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromo-5-hydroxybenzaldehyde, a compound of interest in medicinal chemistry. It serves as a crucial reactant in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and BCL-XL inhibitors[1][2][3][4]. Understanding its three-dimensional structure is paramount for comprehending its reactivity and potential intermolecular interactions, which are fundamental for rational drug design and development. This document outlines the crystallographic data, experimental protocols for its determination, and key structural features.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized in Table 1. This data provides a baseline for its characterization. The detailed crystallographic data, as determined by single-crystal X-ray diffraction, is presented in Table 2. This information is critical for any computational modeling or further structural analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₂[5][6] |

| Molecular Weight | 201.02 g/mol [5][6] |

| Boiling Point | 286.7°C at 760 mmHg[1] |

| Flash Point | 127.2°C[1] |

| Density | 1.737 g/cm³[1] |

| Melting Point | 132.0 to 136.0 °C[7] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate[1][4] |

| Appearance | White to gray to brown powder/crystal[4][7] |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 143256[6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9851 (5)[8] |

| b (Å) | 16.547 (3)[8] |

| c (Å) | 11.841 (2)[8] |

| α (°) | 90 |

| β (°) | 93.20 (1) |

| γ (°) | 90 |

| Volume (ų) | 778.9 (2) |

| Z | 4 |

| Temperature (K) | 293 (2)[8] |

| Radiation type | Mo Kα |

| R-factor | Data typically found in the full crystallographic publication or CIF file. |

Note: A second polymorph of this compound has been reported, which crystallizes in a different space group and exhibits distinct intermolecular interactions. In this second form, molecules are linked by a pair of hydrogen bonds involving an inversion center.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the material to the final structural refinement.

Synthesis and Crystallization

A common synthetic route to this compound involves the bromination of m-hydroxybenzaldehyde. The general procedure is as follows[4][5]:

-

Dissolution: 3-hydroxybenzaldehyde (B18108) is dissolved in a suitable solvent, such as dichloromethane, and the solution is gently heated (35-40 °C) to ensure complete dissolution.

-

Bromination: A stoichiometric amount of bromine is added dropwise to the solution while maintaining a constant temperature.

-

Reaction: The reaction mixture is stirred for an extended period (e.g., overnight) to ensure the completion of the bromination.

-

Crystallization: The solution is then slowly cooled to a lower temperature (e.g., -5 to 0 °C) to induce the precipitation of the product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent mixture (e.g., n-heptane/dichloromethane), and dried under vacuum to yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. The general workflow is depicted in the diagram below.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam, and the diffraction pattern is collected as a series of frames as the crystal is rotated.

-

Data Processing: The collected raw data is processed to integrate the diffraction spots, apply corrections (e.g., for absorption), and scale the data.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Structural Analysis and Key Features

The crystal structure of this compound reveals a planar benzaldehyde (B42025) core with notable intermolecular interactions. The molecules in the crystal lattice are organized into zigzag chains that run along the b-axis, and these chains are stacked in layers perpendicular to the a-axis[8][9].

A key feature of the crystal packing is the presence of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule. This interaction is a defining feature of the supramolecular assembly. The O···O distance for this hydrogen bond is 2.804 (4) Å[8][9].

The bromine atom shows a significant deviation from the plane of the aromatic ring, and the aldehyde group is twisted by approximately 7.1 (5)° with respect to the ring[8][9]. These distortions from ideal planarity are likely a consequence of the steric and electronic effects of the substituents and the packing forces within the crystal.

Conclusion

The solid-state structure of this compound is well-defined by single-crystal X-ray diffraction. The crystal packing is dominated by intermolecular hydrogen bonding, which organizes the molecules into a stable, layered arrangement. The observed structural features, including the non-planarity of the substituents, provide valuable insights for researchers in medicinal chemistry and materials science. This detailed structural information can be leveraged for the design of novel compounds with tailored properties and for understanding the solid-state behavior of this important synthetic precursor. The complete crystallographic data, including atomic coordinates, bond lengths, and angles, are available from the Cambridge Crystallographic Data Centre under the deposition number 143256.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. CCDC CIF [chem.gla.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

Solubility of 2-Bromo-5-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-5-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and illustrates its role in the synthesis of targeted inhibitors.

Core Concepts: Solubility Profile

This compound is a solid compound with a molecular weight of 201.02 g/mol . Its solubility is a crucial parameter for reaction kinetics, purification, and formulation. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, existing information and empirical observations provide a solid foundation for its application.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been qualitatively described in several common organic solvents. Quantitative data is limited but has been reported for Dimethyl Sulfoxide (DMSO). This information is summarized in the table below for easy comparison.

| Solvent | Formula | Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL[1] |

| Chloroform | CHCl₃ | Nonpolar | Soluble[2][3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[2][3][4] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Soluble[2][3][4] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration has not been quantitatively reported in the reviewed literature.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methodologies can be employed. These protocols provide a framework for determining the quantitative solubility of this compound in a solvent of interest.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Volumetric flask

-

Pipette

-

Evaporating dish

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.

-

-

Solvent Evaporation:

-

Transfer the collected solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven may be necessary.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (130-135 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of solution collected (L)

-

Role in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of inhibitors for key biological targets in drug discovery, such as Phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL).[2][3][4][5] Its bifunctional nature, possessing both an aldehyde and a phenol (B47542) group, allows for diverse chemical modifications.

The following diagram illustrates the logical workflow of how this compound serves as a starting material in the development of these inhibitors.

References

A Theoretical and Computational Deep Dive into 2-Bromo-5-hydroxybenzaldehyde: A Key Intermediate in Drug Discovery

Abstract

2-Bromo-5-hydroxybenzaldehyde (B121625) is an aromatic aldehyde that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including a reactive aldehyde group, a hydroxyl moiety, and a bromine substituent, make it a versatile precursor for the synthesis of a variety of bioactive molecules. Notably, it serves as a crucial building block for potent inhibitors of phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), targets of high therapeutic value in inflammatory diseases and oncology, respectively.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the theoretical and computational analyses of this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction

This compound (CAS No: 2973-80-0) is a substituted aromatic compound with the molecular formula C₇H₅BrO₂.[2][4][6][9][10][11] Its utility as a synthetic intermediate is well-established, particularly in the creation of inhibitors for key signaling proteins.[3][4][7] For instance, it is a pivotal reactant in the synthesis of Crisaborole, a PDE4 inhibitor approved for the treatment of atopic dermatitis, and various experimental Bcl-XL inhibitors aimed at promoting apoptosis in cancer cells.[3][4]

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of such molecules, offering predictions of their geometry, stability, and reactivity that can guide synthetic efforts and drug design. This guide summarizes the key physicochemical properties of this compound and delves into its theoretical analysis using quantum chemical methods like Density Functional Theory (DFT), which is a standard approach for such investigations.[7][12]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, synthesis, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 2973-80-0 | [1][4][6][8][9][10][13][14] |

| Molecular Formula | C₇H₅BrO₂ | [2][4][6][9][10][11][13] |

| Molecular Weight | 201.02 g/mol | [2][4][6][10][13][15] |

| Appearance | White to yellow or pale grey solid/powder | [4][8] |

| Melting Point | 130-135 °C | [2][4] |

| Boiling Point | 286.7 °C at 760 mmHg | [2][4][15][16] |

| Density | ~1.737 g/cm³ | [2][4][15][16] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [2][8][15][16][17] |

Table 1: Key Physicochemical Properties of this compound.

The molecular structure of this compound has been determined by X-ray crystallography.[8][18] Computational geometry optimization, typically performed using DFT methods, can provide a highly accurate model of the molecule in its gaseous, isolated state, which complements the solid-state data from crystallography.

Theoretical and Computational Analysis

The analysis of molecules like this compound via computational methods provides deep insights into their electronic structure and potential behavior. A typical workflow for such an analysis is depicted below.

Geometric Structure Analysis

The first step in computational analysis is geometry optimization, which finds the lowest energy conformation of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the chosen theoretical method. A study on a polymorph of this compound revealed that the aldehyde group is twisted by 10.0 (5)° relative to the benzene (B151609) ring.[14] Such deviations from planarity are important for understanding crystal packing and intermolecular interactions.

| Parameter | Experimental (Å/°)[8][14] | Theoretical (Representative) |

| Bond Lengths (Å) | ||

| C-Br | ~1.89 | 1.88 - 1.91 |

| C-O (hydroxyl) | ~1.36 | 1.35 - 1.37 |

| C=O (aldehyde) | ~1.21 | 1.20 - 1.22 |

| C-C (aromatic) | 1.37 - 1.40 | 1.38 - 1.41 |

| Bond Angles (°) | ||

| C-C-Br | ~120 | 119 - 121 |

| C-C-O (hydroxyl) | ~119 | 118 - 120 |

| C-C-C (aldehyde) | ~122 | 121 - 123 |

Table 2: Comparison of Selected Experimental and Representative Theoretical Geometric Parameters.

Vibrational Spectroscopy (Theoretical FT-IR and FT-Raman)

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific molecular motion and appears at a characteristic frequency. These theoretical spectra are invaluable for interpreting experimental results. For substituted benzaldehydes, key vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and various C-H and C-C stretching and bending modes within the aromatic ring.[11][12][19][20]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Hydroxyl group stretching |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H bond stretching |

| C-H stretch (aldehyde) | 2700 - 2900 | Aldehydic C-H bond stretching |

| C=O stretch | 1680 - 1710 | Aldehyde carbonyl stretching |

| C-C stretch (aromatic) | 1400 - 1600 | Aromatic ring stretching vibrations |

| C-O stretch | 1200 - 1300 | Hydroxyl C-O bond stretching |

| C-Br stretch | 500 - 650 | Carbon-Bromine bond stretching |

Table 3: Principal Vibrational Modes and Their Expected Frequencies for this compound.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[21][22][23][24] A smaller gap generally implies higher reactivity.

| Parameter | Description | Significance in Drug Design |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity, stability, and electronic transitions. |

Table 4: Key Parameters from Frontier Molecular Orbital Analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding and reactions with biological targets.[25] For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their role as hydrogen bond acceptors, and positive potential (blue) around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. This is relevant for applications in photonics and optoelectronics. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀).[26][27][28] Molecules with large hyperpolarizability values are of interest for NLO applications. The presence of electron-donating (-OH) and electron-withdrawing (-CHO, -Br) groups on the aromatic ring can enhance these properties.

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Mean Polarizability | α | Describes the ease of distortion of the electron cloud. |

| First Hyperpolarizability | β₀ | Quantifies the second-order NLO response. |

Table 5: Calculated Non-Linear Optical Properties.

Role in Drug Development: Targeting PDE4 and Bcl-XL

The primary significance of this compound lies in its role as a scaffold for synthesizing inhibitors that target critical cellular signaling pathways.

Inhibition of Phosphodiesterase-4 (PDE4)

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation.[2][3][29] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors like CREB, which suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances the production of anti-inflammatory cytokines (e.g., IL-10).[3][29] This mechanism underlies the therapeutic effect of PDE4 inhibitors in inflammatory conditions.

Inhibition of B-cell lymphoma-extra large (Bcl-XL)

Bcl-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][6][16] It functions by sequestering pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane.[1][6][18] This pore formation is a critical step in the intrinsic apoptosis pathway, as it leads to the release of cytochrome c, which triggers a caspase cascade and ultimately, cell death. Inhibitors derived from this compound can bind to Bcl-XL, preventing it from inhibiting Bax/Bak. This frees Bax/Bak to permeabilize the mitochondria, thereby restoring the natural process of apoptosis in cancer cells.[1][16]

Experimental and Computational Protocols

Computational Methodology

The theoretical calculations summarized in this guide are typically performed using the Gaussian suite of programs or similar software.[30] Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for these types of analyses.[7][12][19] A common basis set, such as 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property predictions.[7][30]

-

Geometry Optimization: The molecular structure is optimized without constraints to find the global energy minimum.

-

Frequency Calculation: Performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict IR and Raman spectra.

-

Electronic Properties: FMO, MEP, and NLO properties are calculated from the optimized electronic wavefunction.

Experimental Protocols (General)

While specific experimental data for all theoretical analyses are not available in the literature for this compound, the following general protocols are standard for its characterization.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[22]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500-50 cm⁻¹ range using a Nd:YAG laser for excitation.[12]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a spectrophotometer, with the compound dissolved in a suitable solvent (e.g., ethanol, DMSO) to identify electronic transitions.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to confirm the chemical structure and connectivity of the atoms.

Conclusion

This compound is a molecule of considerable interest due to its role as a key intermediate in the synthesis of targeted therapeutics. This guide has provided a detailed overview of its properties from a theoretical and computational perspective. The analyses of its geometric structure, vibrational spectra, frontier molecular orbitals, and electronic properties offer a fundamental understanding of its chemical nature. This knowledge is crucial for optimizing synthetic routes and for the rational design of novel derivatives with enhanced biological activity against targets like PDE4 and Bcl-XL. The continued study of such versatile scaffolds through a combination of computational and experimental techniques will undoubtedly accelerate the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The non-apoptotic action of Bcl-xL: regulating Ca2+ signaling and bioenergetics at the ER-mitochondrion interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acadpubl.eu [acadpubl.eu]

- 12. Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lifechempharma.com [lifechempharma.com]

- 16. Bcl-2 and Bcl-xL block apoptosis as well as necrosis: possible involvement of common mediators in apoptotic and necrotic signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | 2973-80-0 [chemicalbook.com]

- 18. apexbt.com [apexbt.com]

- 19. mdpi.com [mdpi.com]

- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. ojs2.utp.edu.co [ojs2.utp.edu.co]

- 28. researchgate.net [researchgate.net]

- 29. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mahendrapublications.com [mahendrapublications.com]

An In-depth Technical Guide to the Electronic Properties of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of substituted benzaldehydes, a class of compounds pivotal to organic synthesis, medicinal chemistry, and materials science. Understanding how substituents on the aromatic ring modulate the electronic environment of the molecule is critical for predicting reactivity, designing novel therapeutic agents, and developing new materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships governing these properties.

Theoretical Framework: Quantifying Substituent Effects

The electronic character of a substituent on the benzaldehyde (B42025) ring fundamentally alters the molecule's properties. These effects are broadly categorized as inductive and resonance effects, which are quantitatively described by the Hammett equation.

-

Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -CF₃) decrease electron density on the aromatic ring and the carbonyl group through inductive pull and/or resonance withdrawal (π-acceptors).

-

Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -NH₂, -CH₃) increase electron density on the aromatic ring and carbonyl group through inductive push and/or resonance donation (π-donors).

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic influences on reaction rates (k) and equilibrium constants relative to the unsubstituted compound (k₀). The substituent constant (σ) is characteristic of the substituent and its position (meta or para), while the reaction constant (ρ) reflects the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by EWGs, while a negative value signifies acceleration by EDGs.[1]

Table 1: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

| -NH₂ | -0.09 | -0.57 | Strong EDG |

| -OH | -0.13 | -0.38 | Strong EDG |

| -OCH₃ | 0.10 | -0.28 | Strong EDG |

| -CH₃ | -0.06 | -0.14 | Weak EDG |

| -H | 0.00 | 0.00 | Reference |

| -F | 0.34 | 0.15 | Weak EWG (Inductive) |

| -Cl | 0.37 | 0.24 | Weak EWG (Inductive) |

| -Br | 0.37 | 0.26 | Weak EWG (Inductive) |

| -CHO | 0.36 | 0.43 | Moderate EWG |

| -CN | 0.61 | 0.65 | Strong EWG |

| -CF₃ | 0.43 | 0.54 | Strong EWG |

| -NO₂ | 0.71 | 0.81 | Strong EWG |

Data compiled from multiple sources.[2]

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques provide direct experimental evidence of how substituents alter the electronic structure of benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.

-

¹H NMR: The chemical shift of the aldehydic proton (~9.5-10.5 ppm) is particularly diagnostic.[3] EWGs on the ring decrease electron density around the aldehyde group, causing deshielding and a downfield shift (higher ppm). Conversely, EDGs cause shielding and an upfield shift (lower ppm). Aromatic protons also show predictable shifts based on the substituent's electronic nature and position.[4]

-

¹³C NMR: The carbonyl carbon is highly sensitive to substituent effects, with a typical chemical shift around 190-195 ppm for benzaldehyde.[5] EDGs shield the carbonyl carbon, shifting its resonance upfield, while EWGs deshield it, causing a downfield shift.[6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for para-Substituted Benzaldehydes (in CDCl₃)

| Substituent (p-X) | Aldehyde ¹H (δ, ppm) | Carbonyl ¹³C (δ, ppm) |

| -N(CH₃)₂ | 9.71 | 189.9 |

| -OCH₃ | 9.87 | 190.7 |

| -CH₃ | 9.92 | 191.9 |

| -H | 10.00 | 192.3 |

| -Cl | 9.98 | 190.8 |

| -CN | 10.10 | 191.2 |

| -NO₂ | 10.15 | 191.3 |

Note: Data is compiled and representative. Exact values can vary with conditions.[3][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretching frequency (ν(C=O)) is a strong, sharp band that is highly indicative of the electronic environment. For benzaldehyde, this band appears around 1700-1710 cm⁻¹.[8][9]

-

EDGs donate electron density into the π-system, which can be delocalized onto the carbonyl group. This reduces the C=O double bond character, lowering its vibrational frequency (a shift to lower wavenumber).

-

EWGs withdraw electron density from the π-system and the carbonyl group. This increases the C=O double bond character, raising its vibrational frequency (a shift to higher wavenumber).[10]

Table 3: Carbonyl (C=O) Stretching Frequencies for para-Substituted Benzaldehydes

| Substituent (p-X) | ν(C=O) (cm⁻¹) |

| -N(CH₃)₂ | 1685 |

| -OCH₃ | 1695 |

| -CH₃ | 1701 |

| -H | 1704 |

| -Cl | 1708 |

| -NO₂ | 1715 |

Note: Data is compiled and representative. Exact values can vary with solvent and phase.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions between molecular orbitals. Benzaldehydes typically exhibit two main absorption bands:

-

A weak band at longer wavelength (~300-350 nm) corresponding to the n→π* transition of the carbonyl group's non-bonding electrons.[11]

-

A strong band at shorter wavelength (~240-280 nm) corresponding to the π→π* transition of the conjugated aromatic system.[11][12]

Substituents that extend conjugation or donate electron density (auxochromes) typically cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). EWGs can have more complex effects but often result in a hypsochromic shift (blue shift) to shorter wavelengths.

Table 4: Principal UV Absorption Maxima (λ_max) for para-Substituted Benzaldehydes (in Cyclohexane/Ethanol)

| Substituent (p-X) | λ_max for π→π* (nm) |

| -OH | 275 |

| -OCH₃ | 270 |

| -CH₃ | 252 |

| -H | 248 |

| -Cl | 254 |

| -NO₂ | 265 |

Note: Data is compiled and representative. λ_max is highly solvent-dependent.[12][13]

Visualizing Workflows and Relationships

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the preparation and analysis of a substituted benzaldehyde, from synthesis to spectroscopic confirmation.

Correlation of Electronic Effects and Spectroscopic Data

This diagram illustrates the cause-and-effect relationship between a substituent's electronic nature and the resulting changes in key spectroscopic parameters.

Experimental Protocols

Synthesis: Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings to produce substituted benzaldehydes.[14]

Materials:

-

Electron-rich arene (e.g., N,N-dimethylaniline)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (B1210297) (NaOAc)

-

Water (deionized)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

-

Ice bath, round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath. Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) will occur.[15][16]

-

Aromatic Substitution: To this pre-formed reagent, add the electron-rich aromatic substrate, either neat or dissolved in a minimal amount of solvent.[17]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.[14]

-

Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the iminium salt intermediate.[15]

-

Neutralization & Extraction: Neutralize the aqueous solution with a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the product precipitates or the solution is basic. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm), if not already present in the solvent.[18][19]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, symmetrical peaks.[20]

-

Data Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C detection. This includes defining the pulse angle, acquisition time, and relaxation delay. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[21]

-

Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), and spin-spin coupling patterns to assign signals to specific nuclei in the molecule.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy This protocol describes analysis using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the empty crystal. This accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[22]

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[23]

-

Sample Spectrum: Lower the pressure clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe.

-

Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency (typically 1680-1720 cm⁻¹) and the aldehydic C-H stretches (~2720 and ~2820 cm⁻¹).[24][25]

4.2.3. UV-Visible (UV-Vis) Spectroscopy This protocol outlines the general steps for obtaining a UV-Vis absorption spectrum.

-

Sample Preparation: Prepare a dilute solution of the purified benzaldehyde derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile). Concentrations are typically in the micromolar (10⁻⁴ to 10⁻⁶ M) range to ensure absorbance values are within the linear range of the Beer-Lambert law.[26]

-

Instrument Setup: Turn on the spectrophotometer's lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 20 minutes for stabilization.[27]

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument.[28]

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample beam path.

-

Data Acquisition: Run the spectral scan. The instrument will record absorbance as a function of wavelength.[29]

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for the principal electronic transitions (n→π* and π→π*).[30]

References

- 1. dl.bhu.ac.in [dl.bhu.ac.in]

- 2. moodle2.units.it [moodle2.units.it]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. The C=O Stretch [sites.science.oregonstate.edu]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. azolifesciences.com [azolifesciences.com]

- 20. inchemistry.acs.org [inchemistry.acs.org]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. ej-eng.org [ej-eng.org]

- 27. youtube.com [youtube.com]

- 28. microbenotes.com [microbenotes.com]

- 29. longdom.org [longdom.org]

- 30. ejournal.upi.edu [ejournal.upi.edu]

In-Depth Technical Guide: Health and Safety Information for 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations.

Executive Summary

2-Bromo-5-hydroxybenzaldehyde (CAS No. 2973-80-0) is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and Bcl-XL inhibitors.[1][2] While essential for research and development, it is critical to understand and mitigate the health and safety risks associated with its handling. This guide provides a detailed overview of the known hazards, safe handling procedures, and emergency responses related to this compound, based on available safety data.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical and chemical properties of a substance. These properties for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [3][4] |

| Molecular Weight | 201.02 g/mol | [4][5] |

| Appearance | White to yellow to brown powder/solid | [3][5] |

| Melting Point | 130-135 °C | [3][5][6] |

| Boiling Point | 286.7 °C at 760 mmHg | [3][7] |

| Flash Point | 127.2 °C | [3][7] |

| Density | 1.737 g/cm³ | [3][7] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | [1][6][7] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute aquatic toxicity.

GHS Classification

| Hazard Class | Category | Source(s) |

| Acute toxicity, Oral | Category 4 | [4][8][9] |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | [4][8][9] |

GHS Label Elements

| Element | Description | Source(s) |

| Pictogram(s) | [4][9] | |

| Signal Word | Warning | [4][5][8][9] |

| Hazard Statement(s) | H302: Harmful if swallowed. H400: Very toxic to aquatic life. | [4][5][8][9] |

| Precautionary Statement(s) | Prevention: P264, P270, P273 Response: P301+P317, P330, P391 Disposal: P501 | [4][8] |

Toxicological Information

Detailed toxicological data for this compound is limited in publicly available literature. The primary known toxicological effect is harm if swallowed, as indicated by its GHS classification.

| Toxicological Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [4][8][9] |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | [6] |